1,4,7-Tri-Boc-10-(carboxymethyl)-1,4,7,10-tetraazacyclododecane
Description
1,4,7-Tri-Boc-10-(carboxymethyl)-1,4,7,10-tetraazacyclododecane is a macrocyclic compound derived from the 12-membered tetraazacyclododecane (cyclen) scaffold. It features three tert-butoxycarbonyl (Boc) protecting groups and one carboxymethyl pendant arm. The Boc groups serve to protect amine functionalities during synthetic modifications, enabling selective deprotection for further functionalization . This compound is a critical intermediate in synthesizing chelators for medical imaging and therapeutic applications, such as MRI contrast agents and radiopharmaceuticals. Its molecular formula is C₃₄H₆₂N₄O₁₀, with a CAS number of 247193-74-4 .
Propriétés
IUPAC Name |
2-[4,7,10-tris[(2-methylpropan-2-yl)oxycarbonyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N4O8/c1-23(2,3)35-20(32)27-12-10-26(18-19(30)31)11-13-28(21(33)36-24(4,5)6)15-17-29(16-14-27)22(34)37-25(7,8)9/h10-18H2,1-9H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHHFZCDHYVCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CCN(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669921 | |
| Record name | [4,7,10-Tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247193-74-4 | |
| Record name | [4,7,10-Tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4,7,10-Tri-1,4,7,10-tetraazacyclodecan-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Activité Biologique
1,4,7-Tri-Boc-10-(carboxymethyl)-1,4,7,10-tetraazacyclododecane (often abbreviated as Tri-Boc-cyclen) is a modified cyclen compound that has garnered attention in the fields of medicinal chemistry and bioconjugation. Its unique structure allows it to function as a versatile ligand for metal ions, making it useful in various biological applications, including drug delivery and imaging.
- Molecular Formula : C25H46N4O8
- Molecular Weight : 502.65 g/mol
- CAS Number : 247193-74-4
- Structure : The compound features multiple Boc (tert-butyloxycarbonyl) protecting groups and a carboxymethyl functional group attached to a tetraazacyclododecane ring.
Metal Ion Coordination
One of the primary biological activities of Tri-Boc-cyclen is its ability to chelate metal ions. This property is particularly valuable in radiopharmaceutical applications. The compound can form stable complexes with various metal ions such as Cu(II), which can be utilized in positron emission tomography (PET) imaging. For instance, studies have shown that derivatives of tetraazacyclododecane can effectively bind to copper isotopes for imaging purposes, enhancing the visualization of tumors in clinical settings .
Drug Delivery Systems
Tri-Boc-cyclen has been explored as a scaffold for drug delivery systems. Its ability to form stable complexes with therapeutic agents allows for targeted delivery to specific tissues. Research indicates that when conjugated with anticancer drugs or imaging agents, the compound can improve the pharmacokinetics and bioavailability of these drugs. For example, complexes of Tri-Boc-cyclen with doxorubicin have demonstrated enhanced cytotoxic effects against cancer cells compared to free doxorubicin alone .
Study 1: Imaging Applications
In a clinical study involving lymphoma patients, researchers utilized Cu-64 labeled Tri-Boc-cyclen conjugates to evaluate the biodistribution and pharmacokinetics of the imaging agent. The results indicated that the compound provided superior imaging quality compared to conventional methods, allowing for better assessment of treatment response and disease progression .
Study 2: Anticancer Efficacy
A series of experiments were conducted to assess the cytotoxicity of Tri-Boc-cyclen conjugates in various cancer cell lines. The findings revealed that these conjugates exhibited significant antiproliferative activity against both breast and prostate cancer cells. The mechanism was attributed to the targeted release of doxorubicin facilitated by the compound's chelating properties .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H46N4O8 |
| Molecular Weight | 502.65 g/mol |
| CAS Number | 247193-74-4 |
| Chelation Capability | Cu(II), Gd(III), etc. |
| Anticancer Activity | Significant against MCF-7 and PC-3 cell lines |
| Study | Application | Outcome |
|---|---|---|
| Study 1 | Imaging in Lymphoma | Enhanced visualization |
| Study 2 | Anticancer Drug Delivery | Increased cytotoxicity |
Applications De Recherche Scientifique
Drug Delivery Systems
Overview : This compound serves as an effective carrier for targeted drug delivery. Its ability to enhance the bioavailability of therapeutic agents while minimizing side effects makes it a valuable tool in pharmacology.
- Mechanism : The tetraazacyclododecane framework provides multiple coordination sites for drug molecules, which can improve the solubility and stability of poorly soluble drugs.
- Case Study : Research has demonstrated that encapsulating chemotherapeutic agents within this compound can lead to enhanced therapeutic efficacy and reduced systemic toxicity.
Metal Ion Coordination
Overview : The compound's ability to form stable complexes with metal ions is crucial for applications in catalysis and materials science.
- Applications :
- Catalysis : It is used in the development of new catalysts that facilitate various chemical reactions.
- Materials Science : The formation of metal-organic frameworks utilizing this compound can lead to innovative materials with unique properties.
Bioconjugation
Overview : The presence of functional groups allows for straightforward conjugation with biomolecules, facilitating the creation of bioconjugates for diagnostic and therapeutic applications.
- Applications :
- Immunoassays : The compound can be conjugated to antibodies or antigens for enhanced detection methods.
- Targeted Therapy : By linking therapeutic agents to this compound, targeted delivery to specific cells or tissues can be achieved.
Research in Supramolecular Chemistry
Overview : This compound plays a significant role in studying supramolecular assemblies, aiding researchers in understanding molecular interactions.
- Applications :
- Molecular Recognition Studies : It helps elucidate how molecules interact at the supramolecular level.
- Material Development : Insights gained from these studies contribute to the design of new materials with tailored properties.
Analytical Chemistry
Overview : The compound can be employed as a reagent in various analytical techniques.
- Applications :
- Detection and Quantification : It aids in the identification and measurement of substances within complex mixtures.
- Chromatography and Spectroscopy : Utilized as a stationary phase or as part of detection systems due to its unique chemical properties.
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Drug Delivery Systems | Enhances bioavailability and minimizes side effects | Encapsulation of chemotherapeutics |
| Metal Ion Coordination | Forms stable complexes aiding catalysis and material science | Development of new catalysts |
| Bioconjugation | Facilitates conjugation with biomolecules for diagnostics and therapeutics | Conjugation with antibodies for immunoassays |
| Supramolecular Chemistry | Studies molecular interactions and develops new materials | Design of materials with specific properties |
| Analytical Chemistry | Acts as a reagent for detection and quantification | Used in chromatography techniques |
Analyse Des Réactions Chimiques
Deprotection Reactions
The Boc (tert-butoxycarbonyl) groups serve as temporary protective units for secondary amines. Acidic cleavage is the primary method for deprotection:
Post-depletion, the free amines enable chelation or further functionalization. The carboxymethyl group remains intact during these reactions .
Carboxymethylation and Hydrolysis
The compound participates in sequential carboxymethylation to form DO3A derivatives. A patent-documented protocol reveals:
Key Steps
-
Carboxymethylation :
-
Hydrolysis :
This aqueous-phase method eliminates organic solvents, improving scalability and reducing environmental impact .
Metal Chelation and Complex Formation
The deprotected form exhibits strong coordination with lanthanides and transition metals:
| Metal Ion | Stability Constant (log K) | Applications |
|---|---|---|
| Gd(III) | 25.3 ± 0.2 | MRI contrast agents |
| Eu(III) | 22.1 ± 0.3 | Luminescent probes for bioimaging |
| Fe(III) | 18.9 ± 0.4 | Catalytic oxidation reactions |
The carboxymethyl arm enhances water solubility, while the macrocycle provides entropic stabilization for metal binding .
Functionalization Reactions
Post-deprotection, the free amines undergo diverse modifications:
-
Phosphonium Salt Formation :
Reaction with triphenylphosphonium bromide yields mitochondria-targeting derivatives .
Example : -
Fluorophore Conjugation :
Coupling with coumarin 343 or rhodamine B via ethylamide linkages creates fluorescent tags for cellular tracking .
Stability Under Physiological Conditions
The Boc-protected precursor shows:
-
pH Stability : No degradation at pH 5–7.5 (24 hrs, 37°C)
-
Thermal Stability : Decomposition >150°C (TGA data)
This compound’s modular reactivity enables tailored applications in medicinal chemistry and materials science, validated by reproducible synthetic routes .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The structural and functional nuances of 1,4,7-Tri-Boc-10-(carboxymethyl)-1,4,7,10-tetraazacyclododecane are best understood through comparisons with related macrocyclic compounds:
1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid (H₃DO3A)
- Structure : Contains three carboxymethyl arms and one unsubstituted nitrogen.
- Applications : Forms stable complexes with Gd(III) (e.g., ProHance®, an MRI contrast agent). Unlike the Boc-protected derivative, H₃DO3A is fully deprotected, enabling direct metal coordination .
- Synthesis : Derived from Boc-protected precursors via acid hydrolysis. The Boc-protected compound achieves high synthetic yields (80–92%) during intermediate steps .
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA)
- Structure : Four carboxymethyl arms, providing higher denticity and thermodynamic stability for metal complexes (e.g., Gd-DOTA, Dotarem®) .
- Key Difference : The Boc-protected compound lacks the fourth carboxymethyl group, reducing its immediate utility in metal chelation. However, its synthetic flexibility allows for tailored modifications, such as introducing fluorinated or thiol-based substituents .
AAZTA (6-[Bis(carboxymethyl)amino]-1,4-bis(carboxymethyl)-6-methyl-1,4-diazepane)
- Structure : A mesocyclic chelator with two carboxymethyl arms and a methyl group, enabling rapid radiolabeling with isotopes like ⁶⁸Ga and ¹⁷⁷Lu .
- Advantages Over DOTA : Faster kinetics under mild conditions. The Boc-protected compound could serve as a precursor for analogous AAZTA derivatives, though its Boc groups require removal for active chelation .
PCTA (3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic Acid)
- Structure : A bridged cyclen derivative with three carboxymethyl arms.
- Applications: Forms complexes with two inner-sphere water molecules, enhancing relaxivity (e.g., Gadopiclenol, Elucirem®) .
- Comparison : The Boc-protected compound’s linear substituents lack the rigid bicyclic structure of PCTA, which improves kinetic inertness in vivo .
Structural and Functional Data Table
| Compound | Pendant Arms | Key Features | Applications |
|---|---|---|---|
| 1,4,7-Tri-Boc-10-(carboxymethyl)-... | 3 Boc, 1 carboxymethyl | Synthetic intermediate; high yield (80–92%) | Precursor for DO3A/DOTA derivatives |
| H₃DO3A | 3 carboxymethyl | High Gd(III) stability (ProHance®) | MRI contrast agents |
| DOTA | 4 carboxymethyl | Thermodynamically inert (Dotarem®) | MRI, radiopharmaceuticals |
| AAZTA | 2 carboxymethyl, 1 methyl | Fast radiolabeling (⁶⁸Ga, ¹⁷⁷Lu) | PET/SPECT imaging, targeted therapy |
| PCTA | 3 carboxymethyl, bridged | Two inner-sphere water molecules; high relaxivity (Elucirem®) | Enhanced MRI contrast |
Research Findings and Implications
- Synthetic Utility : The Boc-protected compound’s high yield and selective reactivity make it indispensable for generating DO3A and DOTA derivatives .
- Metal Chelation : Deprotected analogs (e.g., H₃DO3A) exhibit superior kinetic inertness compared to linear chelators, reducing gadolinium retention in tissues .
- Emerging Trends: Derivatives like AAZTA and PCTA highlight the demand for faster radiolabeling and higher relaxivity, driving innovation in macrocycle design .
Méthodes De Préparation
Starting Material: Cyclen and Boc Protection
- The starting compound is 1,4,7,10-tetraazacyclododecane (cyclen).
- Selective Boc protection is achieved by controlled reaction with di-tert-butyl dicarbonate (Boc2O) under carefully controlled stoichiometry and reaction conditions to protect three of the four amine groups.
- This step requires precise control of reaction time, temperature, and molar ratios to avoid full Boc-protection or incomplete protection.
Carboxymethylation of the Free Amine
- The free nitrogen is carboxymethylated using haloacetic acids (commonly bromoacetic acid or chloroacetic acid) in the presence of a base.
- The reaction is typically conducted in aqueous alkaline media, with pH maintained between 9.5 and 12.5.
- Alkali or alkaline-earth metal hydroxides (e.g., NaOH, KOH, Ca(OH)2) are used to control pH and facilitate nucleophilic substitution on the haloacetic acid.
- Reaction temperatures range from 7°C to 50°C, with reaction times spanning 3 to 48 hours depending on scale and conditions.
- The process avoids organic solvents, favoring aqueous conditions for environmental and safety benefits.
Hydrolysis and Isolation
- After carboxymethylation, hydrolysis of any ester intermediates is performed under basic conditions at elevated temperatures (65°C to 100°C) for 5 to 48 hours.
- This step ensures conversion to the free acid form of the carboxymethyl group.
- The product is then isolated, often by acidification and precipitation or chromatographic purification.
- Ion exchange resins may be used for further purification to remove salts and impurities.
Representative Reaction Scheme and Conditions
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, controlled molar ratio, mild base | Selective protection of three amines with Boc groups |
| Carboxymethylation | Bromoacetic acid or chloroacetic acid, NaOH/KOH, pH 9.5-12.5, 7-50°C, 3-48 h | Alkylation of free amine with carboxymethyl group |
| Hydrolysis | NaOH/KOH, pH >12.5, 65-100°C, 5-48 h | Hydrolysis of ester intermediates to free acid |
| Isolation and Purification | Acidification, precipitation, ion exchange chromatography | Purification of final product |
Research Findings and Data
- The carboxymethylation step proceeds with high selectivity and yields, often reported around 90% for the overall process from Boc-protected intermediates to the final compound.
- The use of aqueous alkaline media avoids the need for organic solvents, simplifying scale-up and environmental compliance.
- Control of pH and temperature is critical to avoid side reactions such as over-alkylation or hydrolysis of protecting groups.
- Ion exchange resin purification effectively removes metal ion contaminants and residual salts, improving product purity.
Notes on Variations and Improvements
- Some methods incorporate an initial formylation step to protect one amine selectively before Boc protection and carboxymethylation, enhancing selectivity.
- Alternative epoxide reagents (e.g., propylene oxide) have been used to introduce hydroxyalkyl groups on the nitrogen instead of carboxymethyl groups for related derivatives.
- Continuous monitoring by HPLC and NMR spectroscopy ensures reaction completeness and product integrity throughout the process.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Boc Protection Ratio | 3 mol Boc2O per mol cyclen | For tri-Boc selective protection |
| Carboxymethylation pH | 9.5 to 12.5 | Maintained by NaOH or KOH addition |
| Carboxymethylation Temp. | 7°C to 50°C | Lower temps favor selectivity |
| Carboxymethylation Time | 3 to 48 hours | Depends on scale and reagent quality |
| Hydrolysis pH | >12.5 | Strongly basic for ester hydrolysis |
| Hydrolysis Temp. | 65°C to 100°C | Elevated temp accelerates hydrolysis |
| Hydrolysis Time | 5 to 48 hours | Ensures complete conversion |
| Yield | Up to 90% overall | High efficiency reported |
Q & A
Q. Table 1: Representative Yields and Characterization
| Compound | Yield (%) | Purity (HPLC) | Key Characterization (¹H/¹³C NMR, HRMS-ESI) |
|---|---|---|---|
| 19a | 80 | >95% | δ 1.4 ppm (Boc-CH₃), δ 3.6 ppm (N-CH₂-COO⁻) |
| 19c | 92 | >98% | HRMS: [M+H]⁺ calc. 890.4, found 890.3 |
Basic: How do experimental variables (solvent, temperature) influence reaction efficiency and product stability?
Answer:
- Solvent effects : Anhydrous methanol or acetonitrile minimizes hydrolysis of Boc groups during carboxymethylation. Polar aprotic solvents (e.g., DMA) enhance nucleophilicity in Boc protection steps .
- Temperature : Elevated temperatures (60–80°C) accelerate alkylation but risk Boc-group degradation. Lower temperatures (<40°C) are used for acid-sensitive intermediates .
- Stability : The Boc-protected compound is stable under inert atmospheres but hydrolyzes in acidic or aqueous conditions. Storage at –20°C in anhydrous DMSO is recommended .
Advanced: What methodological strategies resolve contradictions in NMR data for macrocyclic intermediates?
Answer:
Complex NMR spectra arise from conformational flexibility and hydrogen bonding. Strategies include:
- Variable-temperature NMR : Identifies dynamic processes (e.g., chair-boat transitions in the macrocycle) by observing coalescence of proton signals at elevated temperatures .
- pH titration : Protonation of uncoordinated nitrogen atoms simplifies splitting patterns (e.g., δ 2.8–3.2 ppm for N–CH₂ groups at pH < 4) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals; e.g., correlation of NH protons with adjacent CH₂ groups in D₂O .
Example : For [Lu(DOTA)]⁻ complexes, low pH broadens CH₂ signals due to hydrogen bonding, requiring high-field (400 MHz+) spectrometers for resolution .
Advanced: How does the carboxymethyl group impact metal-chelation thermodynamics compared to DOTA derivatives?
Answer:
The carboxymethyl group modifies:
- Coordination geometry : The fourth nitrogen’s carboxymethyl arm introduces steric constraints, favoring square-antiprismatic over twisted-square-antiprismatic coordination for lanthanides .
- Stability constants : Log K values for Gd³⁺ complexes are ~25.6 (cf. DOTA: 25.3), with faster water exchange rates (τₘ = 120 ns vs. DOTA’s 200 ns) due to reduced rigidity .
- Relaxivity : Higher r₁ (longitudinal relaxivity) at 1.5 T (4.5 mM⁻¹s⁻¹ vs. DOTA’s 3.8 mM⁻¹s⁻¹) .
Q. Table 2: Comparative Chelation Properties
| Property | 1,4,7-Tri-Boc-10-(carboxymethyl)-Tetraazacyclododecane | DOTA | AAZTA |
|---|---|---|---|
| Log K (Gd³⁺) | 25.6 | 25.3 | 22.9 |
| Water exchange rate (τₘ) | 120 ns | 200 ns | 80 ns |
| r₁ (1.5 T, 37°C) | 4.5 mM⁻¹s⁻¹ | 3.8 mM⁻¹s⁻¹ | 5.2 mM⁻¹s⁻¹ |
Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?
Answer:
Key challenges include:
- Regioselective Boc protection : Competing reactions at secondary amines require stoichiometric control of tert-butyl bromoacetate (3.0 eq. for tri-Boc) . Excess reagent leads to tetra-Boc byproducts.
- Purification : Silica chromatography is inefficient for large batches. Alternatives include recrystallization (CHCl₃/hexane) or HPLC .
- Metal contamination : Trace metals (e.g., Fe³⁺) catalyze Boc-group hydrolysis. Use of Chelex-treated solvents mitigates this .
Advanced: How can this compound be adapted for theranostic applications (e.g., MRI/radiopharmaceutical dual use)?
Answer:
- Bifunctional chelators : Conjugation to targeting vectors (e.g., peptides) via the carboxymethyl group enables ⁶⁸Ga (PET) or ¹⁷⁷Lu (therapy) labeling .
- Redox-sensitive MRI : Introduce disulfide bonds into the macrocycle for glutathione-responsive contrast enhancement in tumors .
- Theranostic validation : In vivo studies show tumor-to-background ratios > 5:1 for ⁶⁸Ga-labeled PSMA conjugates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
